2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
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Overview
Description
“2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide” is a chemical compound with the CAS Number: 866019-39-8 and a molecular weight of 300.27 . It has a linear formula of C15H12N2O5 .
Molecular Structure Analysis
The InChI code for “2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide” is 1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Oxidation Processes
- The study by Reinaud et al. (1991) explored the oxidation of N-(2-hydroxy-4-nitrophenyl)benzamide by the CuII/trimethylamine N-oxide system, demonstrating new oxidizing processes. This process led to the synthesis of ortho-hydroxylated products and 2-aryloxy-N-(2-hydroxy-4-nitrophenyl)benzamide, highlighting its utility in synthetic chemistry.
Structural Analysis
- The crystal structure of related compounds like 2-Nitro-N-(4-nitrophenyl)benzamide has been studied by Saeed et al. (2008), revealing insights into molecular conformations and interactions. This information is crucial for understanding the behavior of these compounds in various applications.
Corrosion Inhibition
- Mishra et al. (2018) investigated the use of N-Phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. They found that substituents like nitro groups influence the efficiency of inhibition, proving the relevance of these compounds in industrial applications.
Antimicrobial Activity
- Research by Ören et al. (2004) on N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and phenylacetamide analogues revealed their antimicrobial activities against various bacteria and fungi, indicating potential pharmaceutical applications.
Chemosensors
- A study by Sun et al. (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments, utilizing their affinity toward the acyl carbonyl carbon. This suggests applications in environmental monitoring and safety.
Mosquito Control
- Benzamide derivatives were examined by Schaefer et al. (1978) for their effectiveness in inhibiting mosquito development, offering a potential avenue for pest control.
Antidiabetic Potential
- The antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives was evaluated by Thakal et al. (2020), indicating their potential in pharmaceutical applications for diabetes management.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide behaves in a biological system .
properties
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOKFABHXFABK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide |
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